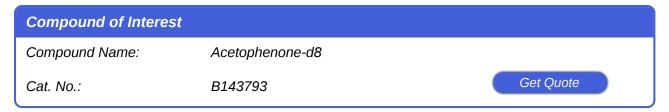


Technical Guide to Acetophenone-d8: Structure, Properties, and Experimental Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Acetophenone-d8**, a deuterated analog of acetophenone. Its applications are significant in areas requiring isotopic labeling, such as in metabolic studies, as an internal standard for mass spectrometry-based quantification, and in mechanistic studies of chemical reactions. The substitution of hydrogen with deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it an invaluable tool in pharmaceutical research and development.

Molecular Structure and Formula

Acetophenone-d8 is a stable isotopologue of acetophenone where all eight hydrogen atoms have been replaced by deuterium.

- Molecular Formula: C₈D₈O
- Linear Formula: C₆D₅COCD₃[1][2]
- IUPAC Name: 2,2,2-trideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone[3]
- Synonyms: 1-(Phenyl-d5)ethanone-2,2,2-d3, Octadeuteroacetophenone[1]

The structure consists of a deuterated phenyl group bonded to a carbonyl group, which is in turn attached to a deuterated methyl group.



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Physicochemical Properties

The key quantitative data for **Acetophenone-d8** are summarized in the table below, providing a quick reference for experimental planning.

Property	Value
CAS Number	19547-00-3
Molecular Weight	128.20 g/mol [4]
Isotopic Purity	≥98 atom % D
Assay	≥99% (CP)
Melting Point	19-20 °C
Boiling Point	202 °C
Density	1.098 g/mL at 25 °C
Refractive Index	n20/D 1.5322
Flash Point	76.00 °C (closed cup)

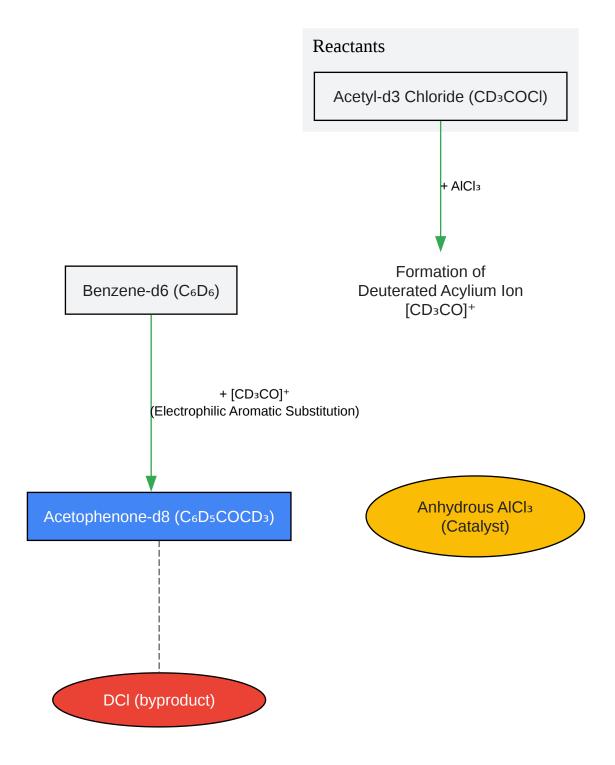
Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Acetophenone-d8** are crucial for its effective use in a research setting.

Synthesis via Friedel-Crafts Acylation

Acetophenone-d8 can be synthesized by the Friedel-Crafts acylation of benzene-d6 with acetyl-d3 chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).





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Caption: Synthesis of Acetophenone-d8 via Friedel-Crafts Acylation.

Experimental Procedure:



- Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture with a drying tube.
- Reagent Addition: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane. Cool the mixture in an ice bath (0-5 °C).
- Slowly add a solution of acetyl-d3 chloride (1.0 equivalent) in the anhydrous solvent to the stirred suspension via the dropping funnel.
- After the addition of acetyl-d3 chloride is complete, add benzene-d6 (1.0 equivalent) dropwise, maintaining the low temperature.
- Reaction Monitoring: Once the additions are complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.
- Separate the organic layer. Wash the organic layer sequentially with water, a 5% sodium hydroxide solution, and finally with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
- Purification: The crude Acetophenone-d8 can be purified by vacuum distillation to yield the final product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for confirming the purity of **Acetophenone-d8** and is essential when it is used as an internal standard.





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Caption: General workflow for the GC-MS analysis of **Acetophenone-d8**.

Methodology:

- Sample Preparation: Prepare a stock solution of **Acetophenone-d8** in a suitable solvent (e.g., methanol or dichloromethane). Create a series of dilutions to generate a calibration curve if quantitative analysis is required. For use as an internal standard, add a known concentration of **Acetophenone-d8** to the samples being analyzed.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A nonpolar capillary column (e.g., DB-5MS) is typically suitable.
- GC Parameters (Example):
 - Injector Temperature: 250 °C
 - Oven Program: Start at 60 °C for 1 minute, then ramp at 10 °C/min to 200 °C.
 - Carrier Gas: Helium
- MS Parameters (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Range: 30-300 amu
- Data Analysis: The mass spectrum of Acetophenone-d8 will show a molecular ion (M+)
 peak at m/z 128. Key fragment ions will also be shifted by +8 mass units compared to
 unlabeled acetophenone. The purity is determined from the peak area in the chromatogram.



Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the isotopic enrichment and structural integrity of the molecule.

Sample Preparation:

- Weigh approximately 10-20 mg of the Acetophenone-d8 sample.
- Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Even though the analyte is deuterated, a deuterated solvent is used for the instrument's lock system.
- If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube and label it appropriately.

Expected Spectral Features:

- ¹H NMR: The proton NMR spectrum should show a significant reduction or complete absence of signals in the aromatic (δ 7.4–8.0 ppm) and methyl (δ ~2.6 ppm) regions, confirming high levels of deuteration. Residual signals from any remaining protons will appear in these regions.
- ¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbon and the aromatic carbons. The signals for deuterated carbons will appear as multiplets due to C-D coupling.
- ²H NMR (Deuterium NMR): This is the most direct method to observe the deuterated positions and confirm the isotopic labeling pattern.

Applications in Drug Development and Research

The use of deuterated internal standards is a well-established practice in bioanalysis for ensuring the accuracy and precision of quantitative LC-MS or GC-MS methods.



- Internal Standard: Acetophenone-d8 is an ideal internal standard for the quantification of
 acetophenone. Since it co-elutes with the unlabeled analyte, it effectively compensates for
 variations in sample preparation, injection volume, and matrix effects that can cause ion
 suppression or enhancement.
- Metabolic Studies: In drug metabolism studies, deuterated compounds are used to trace the
 metabolic fate of a drug or molecule. The deuterium label allows for the easy distinction
 between the parent compound and its metabolites by mass spectrometry.
- Mechanistic Elucidation: The kinetic isotope effect, where the C-D bond is broken more slowly than a C-H bond, can be exploited using **Acetophenone-d8** to study the mechanisms of chemical reactions involving the cleavage of these bonds.

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